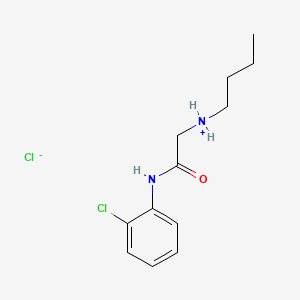
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxymethyl group and a propan-2-yl group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving dehydration and reduction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, solvent systems like water-dimethyl carbonate biphasic systems have been explored for efficient production and recovery of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2-propan-2-ylcyclohexan-1-one.
Reduction: Formation of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in biomass conversion and as a platform chemical for producing various derivatives.
Furfural: Used in the production of resins and as a solvent in petroleum refining.
2,5-Dimethylfuran: Investigated as a biofuel due to its high energy density.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
RBXRHMLPBUCXEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)



![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)




![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)


